molecular formula C7H13NO2 B8474011 Octahydro-[1,4]dioxino[2,3-c]pyridine CAS No. 933742-25-7

Octahydro-[1,4]dioxino[2,3-c]pyridine

Cat. No. B8474011
M. Wt: 143.18 g/mol
InChI Key: ILUCEYQSSPPTTB-UHFFFAOYSA-N
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Patent
US09181277B2

Procedure details

A mixture of tert-butyl hexahydro-[1,4]dioxino[2,3-c]pyridine-6(7H)-carboxylate (800 mg, 4.47 mmol, 1 eq) in a solution of HCl in MeOH (15 mL) was stirred for 1 h at room temperature and concentrated in vacuo to give octahydro-[1,4]dioxino[2,3-c]pyridine. A mixture of the above residue, 1-bromo-3-chloropropane (2.84 g, 8.17 mmol, 4 eq) and K2CO3 (2.46 mg, 17.80 mmol, 4 eq) in acetone (60 mL) was heated to reflux overnight, cooled to room temperature and filtered. The filtrate was concentrated in vacuo and the residue was purified by a silica gel column chromatography (20:1 (v/v) CH2Cl2/MeOH) to give the title compound as pale yellow oil (500 mg, 45.00%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 220.1 (M+1).
Name
tert-butyl hexahydro-[1,4]dioxino[2,3-c]pyridine-6(7H)-carboxylate
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:10]2[CH:5]([CH2:6][N:7](C(OC(C)(C)C)=O)[CH2:8][CH2:9]2)[O:4][CH2:3][CH2:2]1.Cl>CO>[O:1]1[CH:10]2[CH:5]([CH2:6][NH:7][CH2:8][CH2:9]2)[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
tert-butyl hexahydro-[1,4]dioxino[2,3-c]pyridine-6(7H)-carboxylate
Quantity
800 mg
Type
reactant
Smiles
O1CCOC2CN(CCC21)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCOC2CNCCC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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